molecular formula C5H11N B13561713 N,2-dimethylcyclopropan-1-amine

N,2-dimethylcyclopropan-1-amine

Cat. No.: B13561713
M. Wt: 85.15 g/mol
InChI Key: RHJITQJBHCWZLJ-UHFFFAOYSA-N
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Description

N,2-Dimethylcyclopropan-1-amine is a cyclopropylamine derivative of significant interest in scientific research due to the unique structural and electronic properties of the cyclopropane ring. This strained ring system confers molecular rigidity and can lead to distinctive biological activity, making such compounds valuable building blocks in medicinal chemistry and chemical biology . Researchers value cyclopropylamine derivatives primarily for their role as mechanism-based inhibitors of various amine oxidase enzymes, including monoamine oxidases (MAOs) and copper-containing semicarbazide-sensitive amine oxidases (SSAOs) . The inhibitory activity is highly stereospecific and can be significantly influenced by substituents on the cyclopropane ring, which affect the compound's basicity, lipophilicity, and three-dimensional interaction with enzyme active sites . Beyond enzymology, structurally related cyclopropylamines serve as key synthetic intermediates. They can be synthesized via methods such as the Kulinkovich reaction, which involves the titanium-mediated coupling of Grignard reagents with nitriles to form cyclopropane rings . The conformational restraint offered by the cyclopropyl ring also makes it a valuable component in the design of peptides and molecular probes, where it is used to restrict backbone geometry and study structure-activity relationships . This compound is intended for research applications only and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11N

Molecular Weight

85.15 g/mol

IUPAC Name

N,2-dimethylcyclopropan-1-amine

InChI

InChI=1S/C5H11N/c1-4-3-5(4)6-2/h4-6H,3H2,1-2H3

InChI Key

RHJITQJBHCWZLJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC1NC

Origin of Product

United States

Advanced Synthetic Methodologies for N,2 Dimethylcyclopropan 1 Amine and Its Diversified Derivatives

Carbon-Carbon Bond Formation Strategies for the Cyclopropane (B1198618) Ring

The construction of the cyclopropane core is the cornerstone of any synthetic route toward N,2-dimethylcyclopropan-1-amine. Various carbon-carbon bond-forming strategies have been developed to achieve this, primarily categorized into intermolecular and intramolecular approaches.

Carbene and Carbenoid Addition Reactions for Cyclopropane Annulation

One of the most powerful and widely employed methods for constructing cyclopropane rings is the addition of carbenes or carbenoids to alkenes. masterorganicchemistry.com These reactive intermediates, featuring a neutral divalent carbon atom, readily react with the double bond of an alkene in a concerted fashion to form the three-membered ring. masterorganicchemistry.com

The Simmons-Smith reaction is a classic and reliable method for cyclopropanation that utilizes an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org This reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org The reaction is thought to proceed through a "butterfly" transition state, where the methylene (B1212753) group is delivered to the same face of the double bond. nih.gov

For the synthesis of this compound, a plausible precursor would be an appropriately substituted allylic amine. The Simmons-Smith reaction on such a substrate would lead to the desired cyclopropane ring. The general reaction is depicted below:

Scheme 1: General Simmons-Smith Cyclopropanation

Generated code

Modifications to the classical Simmons-Smith protocol have been developed to enhance reactivity and substrate scope. The Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, is one such example. researchgate.net Another significant advancement is the Charette modification, which allows for the use of aryldiazo compounds as carbene precursors in the presence of zinc halides. wikipedia.org

Precursor TypeReagentsProduct TypeDiastereoselectivityReference
Allylic AlcoholsEt₂Zn, CH₂I₂CyclopropylmethanolsHigh (syn-directing effect of OH) nih.gov
Unfunctionalized AlkenesEt₂Zn, CH₂I₂, TFACyclopropanesN/A organic-chemistry.org
AllenamidesEt₂Zn, CH₂I₂Spiro[2.2]pentanesN/A wikipedia.org

Diazo compounds, with the general structure R₂C=N₂, serve as excellent precursors for the generation of carbenes, typically through thermal, photochemical, or transition-metal-catalyzed decomposition. chemrxiv.org The resulting carbene can then react with an alkene to form a cyclopropane. masterorganicchemistry.com For instance, the reaction of ethyl diazoacetate with an alkene in the presence of a copper or rhodium catalyst is a common method for synthesizing cyclopropanecarboxylates, which can be further elaborated to cyclopropylamines.

Ylides, particularly sulfur ylides, are another class of reagents capable of cyclopropanation. In the Corey-Chaykovsky reaction, a sulfonium (B1226848) ylide reacts with an α,β-unsaturated carbonyl compound to form a cyclopropane ring. nih.gov This reaction proceeds via a nucleophilic 1,4-addition (Michael addition) followed by an intramolecular 1,3-substitution.

MethodReagentsSubstrateProductReference
Diazo CompoundEthyl diazoacetate, Rh₂(OAc)₄StyreneEthyl 2-phenylcyclopropanecarboxylate chemrxiv.org
Sulfur YlideDimethylsulfoxonium methylideChalcone1,2-Dibenzoyl-3-phenylcyclopropane nih.gov

Intramolecular Cyclization Pathways for Ring Closure

Intramolecular cyclization reactions provide a powerful alternative for the construction of the cyclopropane ring, where a suitably functionalized acyclic precursor undergoes ring closure.

Free radical cyclizations have emerged as a versatile tool in organic synthesis. organic-chemistry.org For the synthesis of cyclopropylamines, a potential strategy involves the intramolecular cyclization of a radical onto a double bond. For example, a radical generated on a carbon atom γ to a double bond can undergo a 3-exo-trig cyclization to form a cyclopropane ring. The generation of the initial radical can be achieved through various methods, including the use of radical initiators like AIBN or through photoredox catalysis.

Base-induced intramolecular cyclization is another effective strategy. A common approach involves the deprotonation of an active methylene group, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. This is often referred to as a Michael-initiated ring closure (MIRC) reaction. For instance, a γ-halo-α,β-unsaturated ester can undergo cyclization upon treatment with a base to yield a cyclopropanecarboxylate.

A plausible route to an this compound derivative using this strategy would involve a precursor containing a leaving group at the γ-position and an electron-withdrawing group to activate the α-proton, followed by reduction and amination steps.

Cyclization TypePrecursor TypeConditionsProduct TypeReference
Radical Cyclizationo-Alkenyl Aromatic IsocyanidesMn(OAc)₃3-Cyanoindoles organic-chemistry.org
Base-Induced CyclizationN-(3-Oxoalkyl)chloroacetamidest-BuOKcis-3,4-Epoxypiperidin-2-ones mdpi.com

Metal-Catalyzed Cyclopropanation and Annulation Methods

The formation of the cyclopropane ring, the core structural feature of this compound, is effectively achieved through various metal-catalyzed reactions. These methodologies offer significant advantages in terms of efficiency and control over the formation of the three-membered ring.

Rhodium-Catalyzed Cyclopropanation

Rhodium(II) carboxylates have proven to be exceptionally effective catalysts for the cyclopropanation of alkenes using diazo compounds. This reaction proceeds through the formation of a rhodium carbene intermediate, which subsequently transfers the carbene group to an alkene. In the context of synthesizing precursors for this compound, an appropriate alkene can be reacted with a diazo compound in the presence of a rhodium catalyst. The specific rhodium catalyst used, particularly the nature of its ligands, can significantly influence the stereoselectivity of the reaction, allowing for control over the cis/trans diastereoselectivity of the resulting cyclopropane. For example, the reaction of propylene (B89431) with ethyl diazoacetate catalyzed by a rhodium complex would yield ethyl 2-methylcyclopropane-1-carboxylate, a key intermediate that can be further processed to obtain this compound.

Palladium and Nickel-Catalyzed Cross-Coupling Reactions Involving Cyclopropyl (B3062369) Moieties

Palladium and nickel-catalyzed cross-coupling reactions represent powerful techniques for the synthesis of substituted cyclopropanes. These reactions typically involve the coupling of a cyclopropyl-containing organometallic reagent with an organic halide or triflate. For instance, a pre-formed cyclopropylamine (B47189) derivative can undergo coupling with a methyl halide in the presence of a palladium or nickel catalyst to introduce the N-methyl group. An alternative approach involves the Suzuki coupling of a cyclopropylboronic acid or ester with an appropriate amine-containing partner. The selection of the catalyst and associated ligands is critical for maximizing reaction yields and minimizing potential side reactions, such as the ring-opening of the strained cyclopropane ring.

Gold-Catalyzed Hydroamination and Related Cyclizations

Gold catalysts have gained prominence for their ability to facilitate the hydroamination of alkenes and alkynes, providing a direct pathway to nitrogen-containing compounds. For the synthesis of this compound, a suitably substituted allenyl or alkenyl amine can undergo an intramolecular cyclization catalyzed by gold. The gold catalyst activates the unsaturated carbon-carbon bond, rendering it susceptible to nucleophilic attack by the amine functionality, thereby forming the cyclopropane ring. This method can provide access to functionalized cyclopropylamines with high levels of regio- and stereoselectivity.

Stereoselective and Asymmetric Synthesis of Chiral this compound Analogs

The biological properties of this compound and its analogs are often intrinsically linked to their stereochemistry. Consequently, the development of synthetic methods that afford control over the three-dimensional arrangement of atoms is of significant interest.

Chiral Auxiliary-Directed Cyclopropanation

A well-established method for controlling stereochemistry involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to a substrate to guide the stereochemical course of a reaction. In the synthesis of chiral analogs of this compound, a chiral auxiliary can be appended to either the alkene or the diazo compound before the cyclopropanation step. The steric and electronic characteristics of the auxiliary then direct the reaction to preferentially form one diastereomer. Following the reaction, the chiral auxiliary is cleaved to yield the enantiomerically enriched cyclopropane product.

Enantioselective Catalysis in Cyclopropane Ring Formation

A more contemporary and efficient strategy for asymmetric synthesis is the utilization of chiral catalysts. This approach employs a small quantity of a chiral catalyst to produce a large amount of an enantiomerically enriched product. For the synthesis of chiral this compound analogs, enantioselective cyclopropanation can be achieved with chiral rhodium or copper catalysts. These catalysts are typically formed by the coordination of a metal ion with a chiral ligand. The resulting chiral environment around the metal center dictates the trajectory of the reacting molecules, leading to the preferential formation of one enantiomer. The design and synthesis of new and more effective chiral ligands remains an active area of research, aiming to achieve high levels of enantioselectivity across a broad range of substrates.

Table of Synthetic Parameters

Catalyst SystemSubstrate 1Substrate 2ProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Rh₂(OAc)₄PropyleneEthyl diazoacetateEthyl 2-methylcyclopropane-1-carboxylateVariableNot Applicable
Pd(PPh₃)₄ / BaseCyclopropylamine derivativeMethyl halideN-methylated cyclopropylamineNot ApplicableNot Applicable
[Au(L)]XAllenylamine-Cyclopropylamine derivativeVariableVariable
Chiral Rh(II) CatalystAlkeneDiazo compoundChiral cyclopropaneHighHigh
Chiral Cu(I) CatalystAlkeneDiazo compoundChiral cyclopropaneHighHigh

Enzyme-Mediated Kinetic Resolutions and Asymmetric Transformations

Enzymatic methods offer a powerful approach to obtaining enantiomerically pure cyclopropane derivatives. Lipases, in particular, have demonstrated considerable utility in the kinetic resolution of racemic mixtures.

One notable application involves the lipase-catalyzed parallel kinetic resolution of β-D/L-nucleosides. nih.gov Pseudomonas cepacia lipase (B570770) (PSL-C) exhibits opposite selectivity for the acylation of β-D- and β-L-nucleosides, allowing for the separation of the resulting acylated products by column chromatography. nih.gov This principle of enzymatic resolution can be conceptually extended to the synthesis of chiral cyclopropylamines. For instance, a prochiral 2,2-dimethylcyclopropane-1,1-diester can be asymmetrically hydrolyzed by pig liver esterase (PLE) to yield a chiral monoester. mdpi.org This chiral intermediate can then be converted to the corresponding amine via a Curtius rearrangement, preserving the stereochemistry established in the enzymatic step. mdpi.org

The strategic application of enzymes in synthesis is further highlighted by the use of engineered variants of proteins, such as sperm whale myoglobin, to catalyze the diastereo- and enantioselective construction of cyclopropyl ketones from vinylarenes and diazoketones. rochester.edu These chiral ketones serve as versatile precursors that can be further elaborated into a diverse array of cyclopropane-containing scaffolds. rochester.edu

Diastereoselective Control in Synthetic Sequences

Achieving a high degree of diastereoselectivity is crucial in the synthesis of polysubstituted cyclopropanes. Various strategies have been developed to control the relative stereochemistry of substituents on the cyclopropane ring.

A prominent method involves the rhodium(II) N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes. emory.edu This reaction provides a general route to functionalized cyclopropanes with high diastereoselectivity and enantioselectivity. emory.edu The choice of catalyst, specifically the use of cyclic N-(arylsulfonyl)amino acids as ligands for the dirhodium catalyst, and the structure of the carbene precursor are critical for achieving optimal stereocontrol. emory.edu

Another approach to diastereoselective cyclopropane synthesis involves the 1,2-rearrangement of tetra-coordinated boron species. nih.gov This method allows for the efficient construction of 1,2-disubstituted cyclopropane diboronates, which can be subsequently derivatized to access a variety of polysubstituted cyclopropanes with high diastereoselectivity. nih.gov Furthermore, visible-light-induced [3 + 2] cycloadditions between N-sulfonyl cyclopropylamines and electron-deficient olefins have been shown to produce trans-cyclopentanes with high diastereoselectivity. acs.org

Amine Group Introduction and Functionalization Strategies

The introduction and subsequent functionalization of the amine group are key steps in the synthesis of this compound and its derivatives.

Reductive Amination Protocols

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. youtube.comyoutube.comyoutube.comchim.it This reaction typically involves the initial formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by reduction to the corresponding amine. youtube.comyoutube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the starting carbonyl compound. youtube.comyoutube.com This allows for a convenient one-pot procedure where the carbonyl compound, amine, and reducing agent are combined. youtube.com The scope of reductive amination is broad, accommodating a wide range of aldehydes, ketones, and amines, including ammonia, primary amines, and secondary amines, to yield primary, secondary, and tertiary amines, respectively. youtube.comyoutube.com

Starting MaterialsReducing AgentProductReference
Aldehyde/Ketone + AmineSodium CyanoborohydrideAmine youtube.com
Aldehyde/Ketone + AmineSodium TriacetoxyborohydrideAmine youtube.com
Aldehyde/Ketone + AmineCatalytic HydrogenationAmine youtube.comyoutube.com

Curtius Rearrangement and Related Nitrogen-Introduction Reactions

The Curtius rearrangement provides a powerful method for converting carboxylic acids into primary amines with retention of configuration. nih.govnih.govillinoisstate.eduwikipedia.org The reaction proceeds through the thermal decomposition of an acyl azide (B81097), derived from a carboxylic acid, to form an isocyanate, which is then hydrolyzed to the amine. nih.govillinoisstate.eduwikipedia.org This method is tolerant of a wide variety of functional groups. nih.govwikipedia.org A key advantage of the Curtius rearrangement is its ability to be performed under mild conditions, and various reagents, such as diphenylphosphoryl azide (DPPA), can facilitate the direct conversion of carboxylic acids to acyl azides. nih.govillinoisstate.edu

The versatility of the Curtius rearrangement has been demonstrated in the synthesis of optically active cyclopropylamine derivatives from cyclopropane carboxylic acids. nih.gov The isocyanate intermediate can be trapped with various nucleophiles, such as alcohols, to form carbamates, which are stable, protected forms of the amine. nih.govwikipedia.org

Alkylation and Arylation of Nitrogen Centers

The nitrogen atom of this compound can be further functionalized through alkylation and arylation reactions to generate a diverse range of derivatives. N-alkylation of amines can be achieved using various methods, including the use of alcohols in the presence of a catalyst. organic-chemistry.orggoogle.comresearchgate.net Ruthenium complexes bearing redox-active ligands have been shown to be effective catalysts for the N-alkylation of amines with a broad range of alcohols. organic-chemistry.org This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. organic-chemistry.org

Another environmentally benign approach to N-methylation involves the use of dimethyl carbonate (DMC) as both a reagent and a solvent, catalyzed by bimetallic nanoparticles such as copper-zirconium. nih.gov This method offers high selectivity for the N-methylated product. nih.gov

Synthesis from Key Precursors

The synthesis of this compound can be accomplished from various key precursors. One common strategy involves the cyclopropanation of an appropriate alkene followed by functional group manipulations to introduce the amine and methyl groups. For instance, 2,2-dimethylcyclopropane carboxylic acid can be synthesized from 2-methylbutenoic acid via esterification, cyclopropanation, and hydrolysis. researchgate.net The resulting carboxylic acid can then be converted to the corresponding amine, for example, through the Curtius rearrangement. nih.govnih.govillinoisstate.edu

Alternatively, ketone zinc/copper homoenolates can be utilized as electrophiles in reactions with amines to synthesize 1,2-disubstituted cyclopropylamines. nih.govacs.org This approach offers a direct method for constructing the substituted cyclopropylamine framework. nih.govacs.org The deamination of certain saturated aliphatic amines has also been observed to lead to the formation of 1,2-dimethylcyclopropane, suggesting the possibility of accessing the cyclopropane ring system from acyclic amine precursors. acs.org

PrecursorKey TransformationProductReference
2-Methylbutenoic acidCyclopropanation, Hydrolysis, Curtius RearrangementThis compound nih.govresearchgate.net
Ketone HomoenolateReaction with Amine1,2-Disubstituted Cyclopropylamine nih.govacs.org
Saturated Aliphatic AmineDeamination/Rearrangement1,2-Dimethylcyclopropane acs.org

Derivatization from α-Chloro Ketimines and β-Chloroaldimines

The use of α-chloro imines as precursors for cyclopropylamines represents a powerful strategy that leverages the inherent reactivity of these intermediates. The general approach involves the formation of a transient homoenolate equivalent, which then undergoes an intramolecular cyclization to furnish the desired three-membered ring.

Recent advancements have focused on the diastereoselective synthesis of trans-2-substituted-cyclopropylamines from readily available α-chloroaldehydes. chemrxiv.org This method proceeds by trapping an electrophilic zinc homoenolate with an amine, followed by ring-closure. chemrxiv.org A key observation in these syntheses is the potential for cis/trans-isomerization of the cyclopropylamine product in the presence of zinc halide salts. chemrxiv.org This isomerization can be suppressed by the addition of a polar aprotic co-solvent, allowing for the isolation of the trans isomer with high diastereoselectivity. chemrxiv.org

For instance, the reaction of an α-chloroaldehyde with bis(iodozincio)methane at low temperatures, followed by the addition of an amine and heating, can yield the corresponding cyclopropylamine. chemrxiv.org The diastereomeric ratio of the product can be significantly influenced by the reaction conditions, particularly the solvent system.

Reactant 1Reactant 2AmineConditionsProductDiastereomeric Ratio (trans:cis)Yield (%)
α-ChloroaldehydeCH₂(ZnI)₂Morpholine1) 0 °C, 1 h; 2) 90 °C, 18 hCyclopropylamine4.4:177
α-ChloroaldehydeCH₂(ZnI)₂Morpholine1) 0 °C; 2) i-PrOH; 3) 90 °C, 18 hCyclopropylamine4.4:1>95
α-ChloroaldehydeCH₂(ZnI)₂Morpholine1) 0 °C; 2) Amine, then CH₂(ZnI)₂, 85 °C, 18 hCyclopropylamine>20:159

Table 1: Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. chemrxiv.org

While the direct synthesis of this compound from α-chloro ketimines is a logical extension, the literature more broadly supports the synthesis of related cyclopropane structures from these precursors. acs.org The general principle involves the generation of an α-chloro ketimine, often in situ, which then undergoes a base-mediated cyclization. The challenge lies in controlling the regioselectivity and stereoselectivity of the ring closure, especially when multiple acidic protons are present. Gold-catalyzed hydroamination of 1-chloroalkynes has emerged as a method for preparing α-chloromethylketimines with high purity, which can then serve as valuable building blocks. nih.gov

Routes from Glycine (B1666218) Equivalents and Malonate Derivatives

Alternative synthetic routes to cyclopropylamines and their precursors often employ glycine equivalents or malonate derivatives, which provide a robust platform for constructing the carbon skeleton and introducing the necessary functional groups.

The Gabriel synthesis, a classic method for preparing primary amines, can be adapted for the synthesis of aminocyclopropanes. libretexts.org This involves the alkylation of potassium phthalimide (B116566) with a suitable cyclopropyl halide. libretexts.org Subsequent hydrolysis or hydrazinolysis of the resulting N-cyclopropylphthalimide yields the primary amine. libretexts.org To achieve the N-methylated target, a further methylation step would be required.

A more direct approach involves the reduction of a cyclopropyl nitrile or amide. libretexts.org For example, a cyclopropanecarbonitrile (B140667) can be reduced to the corresponding primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org Subsequent N-methylation would then afford the final product.

The use of malonic esters is a cornerstone in the synthesis of cyclopropane derivatives, particularly for the formation of the three-membered ring through cyclocondensation reactions. google.comgoogle.com The reaction of a dihaloalkene, such as 1,4-dihalo-2-butene, with a malonic ester in the presence of a base is a well-established method for producing vinylcyclopropane (B126155) dicarboxylates. google.comgoogle.com

Malonic EsterDihaloalkeneBaseProductYield (%)
Diethyl malonate1,4-dibromo-2-buteneSodium ethoxideDiethyl 2-vinylcyclopropane-1,1-dicarboxylate-
Dimethyl malonate1,4-dichlorobutene-2Sodium methoxideDimethyl 2-vinylcyclopropane-1,1-dicarboxylate75-80

Table 2: Synthesis of Vinylcyclopropane Dicarboxylates from Malonic Esters. google.comgoogle.com

These dicarboxylate intermediates are versatile platforms for further elaboration. They can be converted to the corresponding carboxylic acids, which can then undergo a Curtius or Hofmann rearrangement to install the amine functionality. libretexts.org The Curtius rearrangement, involving the thermal decomposition of an acyl azide, is particularly useful as it proceeds through an isocyanate intermediate that can be trapped or hydrolyzed to the amine. libretexts.org

For the specific synthesis of a 2-methylcyclopropylamine derivative, a substituted malonate or a modified cyclopropanation strategy would be necessary to introduce the methyl group at the desired position on the ring. The synthesis of 2,2-dimethylcyclopropane carboxylic acid, a related structure, has been achieved via the cyclopropanation of 2-methylpropenoic acid derivatives, highlighting a potential pathway for introducing alkyl substituents onto the cyclopropane ring. researchgate.net

Reactivity Profiles and Mechanistic Pathways of N,2 Dimethylcyclopropan 1 Amine

Ring-Opening Reactions and Strain Release

The high ring strain of the cyclopropane (B1198618) ring in N,2-dimethylcyclopropan-1-amine is a primary driver for its reactivity. Reactions that lead to the cleavage of the three-membered ring are energetically favorable.

Acid-Catalyzed Ring Opening Mechanisms

In the presence of strong acids, the amino group of this compound is protonated to form the corresponding ammonium (B1175870) salt. This protonation enhances the strain of the cyclopropane ring and can facilitate ring-opening. The mechanism typically involves the attack of a nucleophile. The regioselectivity of the ring opening is influenced by both steric and electronic factors. Generally, the attack occurs at the least substituted carbon atom, leading to the formation of a more stable carbocation intermediate.

For this compound, acid-catalyzed ring-opening can proceed via two main pathways, depending on which C-C bond of the cyclopropane ring is cleaved. The presence of the methyl group on the ring can direct the bond cleavage to afford the most stable carbocationic intermediate.

Table 1: Plausible Products of Acid-Catalyzed Ring Opening of this compound with a Generic Nucleophile (Nu)

PathwayIntermediate CarbocationFinal Product
ATertiaryN-Methyl-(3-Nu-2-methyl)propan-1-amine
BSecondaryN-Methyl-(1-Nu-2-methyl)propan-1-amine

Thermal and Catalytic Hydrogenation-Induced Ring Cleavage

Catalytic hydrogenation is a common method for the cleavage of cyclopropane rings. libretexts.org This reaction, often termed hydrogenolysis, typically requires a metal catalyst such as platinum, palladium, or nickel. libretexts.org The reaction involves the addition of hydrogen across a C-C bond of the cyclopropane ring, resulting in a propane (B168953) derivative. The conditions for hydrogenolysis of a cyclopropane ring are generally harsher than those required for the hydrogenation of an alkene. libretexts.org

For this compound, catalytic hydrogenation would be expected to yield N,2-dimethylpropan-1-amine. The reaction proceeds via the adsorption of the cyclopropane onto the catalyst surface, followed by the sequential addition of hydrogen atoms.

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions offer alternative pathways for this compound to achieve greater stability, often involving the migration of atoms or groups.

Deamination-Induced Rearrangements (e.g., Protonated Cyclopropane Intermediates)

Deamination of primary amines, for instance through treatment with nitrous acid, is known to generate highly reactive carbocation intermediates that can undergo rearrangement. In the case of cyclopropylamines, these rearrangements can be complex and may involve protonated cyclopropane intermediates. While this compound is a secondary amine, analogous rearrangement pathways could be initiated through the formation of a suitable leaving group on the nitrogen. The resulting carbocation can then undergo ring expansion or rearrangement to form more stable structures. For example, deamination of related primary aminocyclopropanes has been shown to yield a mixture of products arising from ring-opened and rearranged carbocations.

Oxidation and Reduction Chemistry

The nitrogen atom in this compound is susceptible to oxidation, while the cyclopropane ring is generally resistant to oxidation but can be reduced.

Oxidation of the secondary amine functionality can lead to a variety of products depending on the oxidizing agent used. libretexts.org Mild oxidation may yield the corresponding hydroxylamine (B1172632) or nitrone. Stronger oxidizing agents can lead to the cleavage of the C-N bond.

Reduction of this compound would primarily involve the hydrogenolysis of the cyclopropane ring, as discussed in section 3.1.2. The amine functionality itself is already in a reduced state and would not typically undergo further reduction under standard catalytic hydrogenation conditions.

Table 2: Predicted Products of Oxidation and Reduction of this compound

ReactionReagentPredicted Product(s)
OxidationHydrogen PeroxideN-hydroxy-N,2-dimethylcyclopropan-1-amine
OxidationStrong Oxidizing AgentRing-opened and fragmented products
Reduction (Hydrogenolysis)H2/PtN,2-dimethylpropan-1-amine

Electrochemical Oxidation and Reduction Processes

The electrochemical behavior of this compound is anticipated to be characterized by the oxidation of the amine functionality. Direct electrochemical reduction of simple aliphatic amines is generally not feasible under typical conditions.

The electrochemical oxidation of aliphatic amines typically proceeds via a one-electron transfer to form a nitrogen-centered radical cation. mdpi.com This intermediate can then undergo further reactions, such as deprotonation. The oxidation potential is influenced by the substitution pattern of the amine. For instance, studies on various aliphatic amines have shown a range of oxidation potentials. While specific data for this compound is unavailable, a comparison with other amines can provide an estimate.

The electrochemical oxidation of primary amines at nickel hydroxide (B78521) electrodes in alkaline solutions has been shown to yield nitriles. For example, propylamine (B44156) is oxidized to propionitrile (B127096) in an 84% yield. mdpi.com However, for a secondary amine like this compound, the formation of an iminium ion intermediate is more likely.

A study on the electrochemical oxidation of propanil (B472794) and related N-substituted amides using a glassy carbon electrode provides some insight into the oxidation potentials of similar structures. Propanil, an N-substituted amide, exhibits an oxidation peak at +1.27 V versus Ag/AgCl at pH 7.5. uc.pt While not a direct analogue, this suggests that the oxidation of the nitrogen center in this compound would occur at a positive potential.

Table 1: Representative Oxidation Potentials of Related Amine and Amide Compounds

CompoundOxidation Peak Potential (V vs. Ag/AgCl)pHReference
Propanil+1.277.5 uc.pt
Acetanilide+1.247.5 uc.pt
N,N-diphenylacetamide+1.497.5 uc.pt
3,4-dichloroaniline+0.667.5 uc.pt

This table presents data for compounds structurally related to this compound to provide a comparative context for its potential electrochemical behavior.

Selective Oxidation of the Amine Functionality

The selective oxidation of the amine functionality in this compound can be achieved using various reagents, with the outcome depending on the specific oxidant and reaction conditions. A common transformation is the oxidation to the corresponding hydroxylamine or nitrone.

One method for the selective oxidation of secondary amines to N,N-disubstituted hydroxylamines utilizes choline (B1196258) peroxydisulfate. This method is noted for its high selectivity and prevention of over-oxidation to nitrones, even for amines possessing α-hydrogen atoms. organic-chemistry.org The reaction is typically carried out under mild conditions.

Alternatively, the oxidation of secondary amines can lead to nitrones. The oxidation of N-(1-phenylcyclobutyl)-benzylamine with purified cytochrome P-450 yields the corresponding nitrone, which involves two sequential oxidation steps. sigmaaldrich.com While this is a biological system, it demonstrates a potential pathway for the oxidation of substituted cyclopropylamines.

On oxygen-covered gold surfaces, the selective oxidation of propylamine can yield either propionitrile or propionaldehyde, indicating that the reaction pathway can be influenced by the catalyst surface. chemguide.co.uk For a secondary amine like this compound, oxidation would likely lead to an iminium ion, which could then be trapped by a nucleophile or undergo other transformations.

Table 2: Products of Selective Oxidation of Related Amines

Amine SubstrateOxidizing Agent/SystemProduct(s)Reference
Various secondary aminesCholine peroxydisulfateN,N-disubstituted hydroxylamines organic-chemistry.org
N-(1-phenylcyclobutyl)-benzylamineCytochrome P-450N-(1-phenyl)cyclobutyl phenyl nitrone sigmaaldrich.com
PropylamineO/Au(111)Propionitrile, Propionaldehyde chemguide.co.uk

This table showcases the products obtained from the selective oxidation of amines similar in structure or functionality to this compound.

Radical Chemistry of this compound

Generation and Reactivity of α-Amino Radicals

The generation of α-amino radicals from this compound is a key step in many of its potential radical-mediated reactions. These radicals are typically formed via a single-electron oxidation of the amine to an aminium radical cation, followed by deprotonation at the α-carbon. nih.gov

Visible light photoredox catalysis is a common method for generating α-amino radicals from amines. nih.gov In this process, a photosensitizer absorbs light and promotes the single-electron oxidation of the amine. The resulting aminium radical cation is more acidic at the α-C-H bond, facilitating deprotonation to yield the nucleophilic α-amino radical. nih.gov

Once generated, the α-amino radical of this compound can participate in various synthetic transformations. A notable reaction of cyclopropylamine (B47189) radical cations is the ring-opening of the cyclopropane ring to form a distonic radical cation. nih.gov This intermediate can then undergo further reactions, such as addition to alkenes in [3+2] cycloadditions. chemrxiv.org

The α-amino radical can also be involved in hydrogen atom transfer (HAT) processes. For instance, α-aminoalkyl radicals can act as halogen-atom transfer agents, enabling the activation of alkyl and aryl halides. manchester.ac.uk

Charge-Transfer Complex Formation in Radical Processes

The formation of charge-transfer (CT) complexes is a significant aspect of the radical chemistry of amines, including cyclopropylamines. A CT complex can form between an electron donor (the amine) and an electron acceptor, and this complex can be crucial in initiating photoinduced electron transfer reactions. mdpi.com

In the context of radical reactions of this compound, a CT complex could form with a suitable photosensitizer or an electron-accepting substrate. Irradiation of this complex with visible light can promote an intra-complex electron transfer, leading to the formation of the amine radical cation and initiating subsequent radical pathways. researchgate.net

Mechanistic studies on the photoreactions of 2-phenylcyclopropylamines with cyanoanthracenes have provided evidence for the formation of geminate radical-ion pairs through electron transfer. The dynamics of these pairs are dominated by the bond cleavage of the amine radical cation. cbijournal.com This highlights the importance of CT interactions in driving the radical chemistry of cyclopropylamine derivatives.

Derivatization and Functional Group Interconversions of the Amine Moiety

Acylation and Sulfonylation Reactions

The secondary amine functionality of this compound allows for straightforward derivatization through acylation and sulfonylation reactions.

Acylation: The reaction of this compound with an acyl chloride, such as ethanoyl chloride, is expected to be a vigorous reaction leading to the formation of the corresponding N-substituted amide. chemguide.co.uklibretexts.org The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk To neutralize the HCl byproduct, a base, often an excess of the amine itself or a non-nucleophilic base like pyridine, is typically used. nist.gov

Sulfonylation: Similarly, this compound can be expected to react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to form sulfonamides. sigmaaldrich.comrsc.org This reaction is a common method for the synthesis of sulfonamides from primary and secondary amines. cbijournal.comorganic-chemistry.org The reaction is often carried out in the presence of a base to scavenge the generated HCl. rsc.org Microwave-assisted solvent-free conditions have also been reported for the efficient sulfonylation of amines. rsc.org

Table 3: General Conditions for Acylation and Sulfonylation of Secondary Amines

ReactionReagentGeneral ConditionsProduct TypeRepresentative References
AcylationAcyl ChlorideConcentrated amine solution, often in an inert solvent like DCM, DMF, or acetonitrile. A base (e.g., triethylamine, pyridine) is used.N,N-disubstituted amide chemguide.co.uklibretexts.orgreddit.com
SulfonylationSulfonyl ChloridePresence of a base (e.g., pyridine), aprotic solvent. Microwave irradiation can be used.N,N-disubstituted sulfonamide sigmaaldrich.comcbijournal.comrsc.orgorganic-chemistry.org

This table provides an overview of typical reaction conditions for the derivatization of secondary amines, which are applicable to this compound.

Insufficient Research Data on the Reactivity of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of published research specifically detailing the reactivity profiles and mechanistic pathways of this compound, particularly concerning its role in the formation of imines, enamines, and other nitrogen-containing functional groups.

Consequently, the generation of a detailed and scientifically accurate article, as per the requested outline focusing on the reactivity of this specific compound, cannot be fulfilled at this time due to the lack of foundational research and empirical data. The table of mentioned compounds, as requested, is also not applicable as no specific reactions or related compounds could be discussed.

Further experimental investigation into the chemical properties and reactivity of this compound is required to provide the specific details requested.

Advanced Spectroscopic and Analytical Characterization for N,2 Dimethylcyclopropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural and stereochemical elucidation of organic molecules, including N,2-dimethylcyclopropan-1-amine. The analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra provides detailed insights into the connectivity and spatial arrangement of atoms within the molecule.

Application of 1H, 13C, and 2D NMR for Structure Elucidation and Stereochemical Assignment

The structural confirmation of this compound relies on a combination of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. For this compound, distinct signals are expected for the N-methyl protons, the C2-methyl protons, and the protons on the cyclopropane (B1198618) ring. The number of signals for the cyclopropyl (B3062369) protons can vary depending on the stereoisomer (cis or trans), as the symmetry of the molecule changes. For instance, in cis-1,2-dimethylcyclopropane, the two methyl groups are on the same side of the ring, leading to different magnetic environments for the ring protons compared to the trans isomer where they are on opposite sides. vaia.comreddit.com This principle of symmetry influencing the number of NMR signals is a key aspect in distinguishing between the stereoisomers of this compound.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments. For this compound, distinct resonances would be observed for the N-methyl carbon, the C2-methyl carbon, and the three carbons of the cyclopropane ring. The chemical shifts of these carbons are indicative of their local electronic environment. PubChem provides ¹³C NMR data for cis- and trans-1,2-dimethylcyclopropane, which can serve as a reference for predicting the approximate chemical shifts for the cyclopropyl carbons in the title compound. nih.govnih.gov

COSY spectra establish proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another. This would be instrumental in tracing the connectivity within the cyclopropane ring and between the ring protons and the C2-methyl group.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon's attached protons.

HMBC spectra reveal longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connection between the N-methyl protons and the C1 carbon of the cyclopropane ring, as well as the C2-methyl protons and the C2 and C1/C3 carbons of the ring.

The stereochemistry of this compound (cis vs. trans isomers) can be determined by analyzing the through-space correlations observed in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. For the cis isomer, a NOE would be expected between the protons of the N-methyl group and the C2-methyl group, as they are on the same face of the cyclopropane ring. In contrast, the trans isomer would not exhibit this specific NOE.

Conformational Analysis through NMR Chemical Shifts and Coupling Constants

The conformation of the this compound molecule, particularly the orientation of the amine substituent relative to the cyclopropane ring, can be investigated through a detailed analysis of NMR parameters. auremn.org.brcopernicus.org The magnitudes of vicinal proton-proton coupling constants (³JHH) within the cyclopropane ring are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these coupling constants, the preferred conformation of the cyclopropane ring can be inferred.

Furthermore, theoretical calculations of NMR parameters for different possible conformations can be compared with experimental data to determine the most stable conformer in solution. auremn.org.br The chemical shifts of the protons and carbons are also sensitive to conformational changes, as these alter the local magnetic environments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). mdpi.comnih.govmdpi.com This level of precision allows for the unambiguous determination of the molecular formula of this compound (C₅H₁₁N). By comparing the experimentally measured exact mass with the theoretical exact mass calculated for the proposed formula, a confident confirmation of the elemental composition can be achieved.

Table 1: Theoretical Mass Data for this compound

PropertyValue
Molecular FormulaC₅H₁₁N
Monoisotopic Mass85.089149 Da
Molar Mass85.16 g/mol

This data is theoretical and serves as a reference for experimental verification.

Fragmentation Pathways and Mechanistic Insights from Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For cyclic amines, characteristic fragmentation pathways often involve cleavage of the bonds alpha to the nitrogen atom and ring-opening reactions. whitman.eduyoutube.com

For this compound, the protonated molecule [M+H]⁺ would be the precursor ion in a typical ESI-MS/MS experiment. Key fragmentation pathways would likely include:

Alpha-cleavage: Loss of a methyl radical from the nitrogen atom or the C2 position.

Ring-opening: Cleavage of the C-C bonds within the cyclopropane ring, followed by the loss of small neutral molecules like ethene or propene. The fragmentation of cyclic amines can be complex, sometimes involving rearrangements. mdpi.comarkat-usa.org

A systematic study of the fragmentation of related cyclic amines and ketamine analogues shows that the specific substituents and their positions on the ring direct the fragmentation pathways. nih.govnih.gov By carefully analyzing the product ion spectrum of this compound, detailed mechanistic insights into its gas-phase ion chemistry can be obtained.

Chromatographic Techniques for Purity and Enantiomeric Purity Assessment

Chromatographic methods are essential for separating this compound from any impurities and for resolving its different stereoisomers.

The assessment of chemical purity is typically performed using gas chromatography (GC) or high-performance liquid chromatography (HPLC). A suitable chromatographic method would show a single, sharp peak for the desired compound, with any impurities appearing as separate, well-resolved peaks. The choice of column and mobile phase is critical for achieving good separation. For volatile amines like this compound, GC is often a suitable technique. researchgate.net

Given that this compound possesses two chiral centers (at C1 and C2), it can exist as a pair of enantiomers for both the cis and trans diastereomers. The separation and quantification of these enantiomers are crucial for understanding their distinct biological activities. This is achieved using chiral chromatography. researchgate.netresearchgate.netsigmaaldrich.commdpi.com

Chiral HPLC: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including amines. mdpi.comnih.gov

Chiral GC: Similar to chiral HPLC, this method employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, to separate the enantiomers. mdpi.comgcms.cz

The development of a successful chiral separation method allows for the determination of the enantiomeric excess (ee) or enantiomeric purity of a sample of this compound. The validation of such analytical methods is critical to ensure their accuracy and reliability. nih.gov

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Diastereomer and Enantiomer Separation

No published methods for the HPLC or chiral HPLC separation of this compound diastereomers and enantiomers were found.

Gas Chromatography (GC) for Volatile Derivatives and Enantiomeric Excess Determination

There is no available information on the analysis of this compound or its volatile derivatives by gas chromatography, nor any established GC methods for determining its enantiomeric excess.

Vibrational Spectroscopy

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

No infrared or Raman spectra for this compound are available in the public domain, preventing an analysis of its functional groups and conformation through these techniques.

Solubility Investigations and Solid-Liquid Equilibrium Studies

Experimental Determination of Solubility in Various Solvents

There are no documented studies on the experimental determination of the solubility of this compound in any solvents.

Correlation and Prediction of Solubility Data

In the absence of experimental solubility data, no correlation or predictive models for the solubility of this compound have been developed.

Computational and Theoretical Investigations of N,2 Dimethylcyclopropan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), would be essential for a deep understanding of the molecule at an electronic level.

Electronic Structure Analysis and Bonding Characteristics

A thorough analysis would involve mapping the electron density to identify regions susceptible to electrophilic or nucleophilic attack. The nature of the chemical bonds—particularly the strained carbon-carbon bonds within the cyclopropane (B1198618) ring and the carbon-nitrogen bond—would be characterized. Key parameters such as the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated to predict chemical reactivity and electronic transitions. The inherent ring strain of the cyclopropyl (B3062369) group significantly influences its electronic properties, a feature that would be a central point of such an investigation.

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the experimental identification and characterization of a compound. For N,2-dimethylcyclopropan-1-amine, these calculations would predict:

¹H and ¹³C NMR Spectra: Chemical shifts for each unique proton and carbon atom would be calculated, accounting for the different stereoisomers (e.g., cis/trans) which would exhibit distinct spectral signatures.

Vibrational Spectra (IR and Raman): The calculation of vibrational frequencies would help to assign peaks in experimental infrared and Raman spectra to specific molecular motions, such as C-H, N-H, and C-N stretches and bends.

A hypothetical table of predicted NMR chemical shifts is presented below to illustrate the expected output of such a study.

Atom TypePredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
Cyclopropane C1 (bearing N)Data not availableData not available
Cyclopropane C2 (bearing CH₃)Data not availableData not available
Cyclopropane C3Data not availableData not available
N-Methyl CarbonData not availableData not available
C2-Methyl CarbonData not availableData not available
N-H ProtonData not availableData not available

Note: The values in this table are placeholders as specific computational data for this compound is not available in the surveyed literature.

Calculation of Reaction Energetics and Transition States

Theoretical studies could model various chemical reactions involving this compound. By calculating the energy of reactants, products, and transition states, researchers can determine reaction pathways, activation energies, and reaction enthalpies. This is particularly relevant for understanding its stability, potential for rearrangement (such as ring-opening reactions), and its mechanism of action in contexts like enzyme inhibition, a field where other substituted cyclopropylamines have been studied. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions.

Exploration of Low-Energy Conformations and Inversion Barriers

This compound can exist in several different conformations due to the relative positions of the two methyl groups (cis or trans) and the rotation around the C-N bond. Furthermore, the nitrogen atom can undergo inversion, leading to additional stereoisomers. A computational conformational search would identify all stable, low-energy structures. The relative energies of these conformers would be calculated to determine their population at thermal equilibrium. A key parameter of interest would be the energy barrier to nitrogen inversion, which dictates the stereochemical stability of the amine center.

A hypothetical data table for the relative energies of different isomers is shown below.

Isomer/ConformerRelative Energy (kJ/mol)Note
(1R,2S)-transData not availableOne possible stereoisomer
(1S,2R)-transData not availableEnantiomer of the above
(1R,2R)-cisData not availableAnother possible stereoisomer
(1S,2S)-cisData not availableEnantiomer of the above

Note: The values in this table are placeholders as specific computational data for this compound is not available in the surveyed literature.

Molecular Dynamics Simulations for Conformational Fluxionality

To understand the dynamic behavior of the molecule, molecular dynamics (MD) simulations would be performed. These simulations model the movement of atoms over time at a given temperature, providing insight into the molecule's flexibility, or "fluxionality." MD simulations would reveal the timescales and pathways of conformational changes, such as the rotation of the methyl groups and the puckering or breathing of the cyclopropane ring, offering a more realistic picture of the molecule's behavior in solution.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by providing insights into the energetics and geometries of molecules along a reaction pathway.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Pathways

The study of a chemical reaction's mechanism often begins with the identification of the transition state (TS), which is the highest energy point on the minimum energy path between reactants and products. scm.commissouri.edu Computational methods, such as density functional theory (DFT), are employed to locate and characterize the geometry and energy of these transition states. For a reaction involving this compound, researchers would model the reactant, potential intermediates, and the final product. The transition state connecting these species would then be located using various computational algorithms.

Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. scm.commissouri.eduresearchgate.net An IRC path traces the minimum energy pathway from the transition state downhill to both the reactant and the product, confirming that the located transition state indeed connects the intended species. missouri.edunih.gov This analysis provides a detailed picture of the geometric changes that occur during the reaction, such as bond breaking and formation. For instance, in a hypothetical reaction where the amine group of this compound acts as a nucleophile, the IRC would map out the trajectory of the nitrogen atom as it approaches the electrophilic center, through the transition state, to the final product.

Catalytic Cycle Analysis in Metal-Mediated Transformations

This compound, like other cyclopropylamines, could potentially serve as a ligand in metal-catalyzed reactions. nih.gov Computational chemistry is crucial for understanding the intricate steps of a catalytic cycle. researchgate.net Researchers would use computational models to study the coordination of the amine to a metal center, subsequent oxidative addition or reductive elimination steps, and the final product release. Each step in the proposed catalytic cycle would be modeled to determine its feasibility, including the calculation of activation energies and reaction energies for each elementary step. This allows for the identification of the rate-determining step and provides insights into how the catalyst's efficiency might be improved. For example, in a palladium-catalyzed arylation of this compound, computational analysis could reveal the most likely catalytic intermediates and transition states, guiding the design of more effective catalysts. nih.gov

Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its activity. In a non-biological context, this could relate to its efficacy as a ligand or a catalyst.

Ligand Binding Interactions with Artificial Receptors or Catalytic Sites

Computational methods can be used to model the binding of this compound to an artificial receptor or the active site of a catalyst. nih.govmdpi.com Techniques such as molecular docking and molecular dynamics (MD) simulations can predict the preferred binding mode and estimate the binding affinity. mdpi.com These studies would involve creating a computational model of the receptor or catalyst and then "docking" the this compound molecule into the binding site. The interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, would be analyzed to understand the key features responsible for binding. This information is valuable for designing novel synthetic receptors with high affinity and selectivity for this specific amine. nih.gov

Electronic and Steric Effects on Chemical Reactivity

The reactivity of this compound is governed by a combination of electronic and steric effects, which can be quantitatively assessed using computational tools. psu.edu The methyl groups on the cyclopropane ring and the nitrogen atom introduce steric bulk that can influence how the molecule approaches a reactant or a catalytic site. Computational analysis can quantify this steric hindrance.

Electronically, the amine group is a key feature, capable of acting as a nucleophile or a base. The electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated. These calculations can help predict the most likely sites for electrophilic or nucleophilic attack. For instance, the presence of the methyl groups can influence the electron density on the nitrogen atom, thereby modulating its nucleophilicity.

Predictive Modeling for Chemical Properties and Reaction Outcomes

Computational chemistry allows for the prediction of a wide range of chemical properties and reaction outcomes, which can guide experimental work. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of related compounds with their observed activity. nih.govresearchgate.net While no specific QSAR studies on this compound are available, a hypothetical study could involve synthesizing a library of derivatives with variations in the substitution pattern on the cyclopropane ring or the amine.

By calculating various molecular descriptors (e.g., electronic, steric, and topological properties) for each compound and correlating them with experimentally measured activities (e.g., catalytic turnover frequency), a predictive model could be built. nih.gov Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby accelerating the discovery of compounds with desired properties.

Below is a hypothetical data table illustrating the kind of data that would be generated in a computational study of this compound and its derivatives for a predictive model.

CompoundSteric Descriptor (e.g., Molar Volume ų)Electronic Descriptor (e.g., HOMO Energy, eV)Predicted Activity (Arbitrary Units)
This compound105.2-5.81.00
N-ethyl-2-methylcyclopropan-1-amine120.5-5.70.95
N,2,3-trimethylcyclopropan-1-amine120.3-5.91.10

Note: The data in this table is purely illustrative and not based on actual experimental or computational results.

Quantitative Structure-Property Relationship (QSPR) Modeling for Solubility and Related Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. youtube.comrsc.org This approach is particularly valuable in the early stages of chemical and pharmaceutical development, as it allows for the prediction of a compound's properties without the need for extensive experimental synthesis and testing. nih.gov For this compound, a compound for which specific experimental data may be scarce, QSPR offers a powerful tool to estimate crucial properties like aqueous solubility.

The fundamental principle of QSPR is that the properties of a chemical are intrinsically linked to its molecular structure. mdpi.com By quantifying various aspects of a molecule's structure using numerical values known as 'descriptors', statistical methods can be employed to build a predictive model. nih.gov These models, once validated, can then be used to estimate the properties of new or un-tested compounds. nih.gov

Research Findings and Hypothetical QSPR Model Development

While no specific QSPR studies focusing solely on this compound have been published, the extensive body of research on QSPR for aliphatic amines and other small organic molecules provides a robust framework for a hypothetical modeling study. nih.govresearchgate.netnih.gov A typical QSPR study for predicting the aqueous solubility of this compound and its isomers would involve the following steps:

Dataset Curation: A dataset of structurally related amines with known experimental solubility values would be compiled. This set would ideally include a range of primary, secondary, and tertiary amines, as well as cyclic and acyclic structures, to ensure the model's broad applicability.

Molecular Descriptor Calculation: For each molecule in the dataset, including the different stereoisomers of this compound, a wide array of molecular descriptors would be calculated. These descriptors can be categorized as follows:

Constitutional Descriptors: These are the simplest descriptors and include molecular weight, atom counts, and bond counts.

Topological Descriptors: These describe the connectivity of atoms within the molecule, such as branching indices and connectivity indices.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include molecular surface area and volume.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as dipole moment and partial charges on atoms.

Model Building and Validation: Using statistical techniques like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a relationship is established between a subset of the calculated descriptors and the experimental solubility data. mdpi.comresearchgate.net The predictive power of the resulting model is then rigorously assessed using both internal and external validation techniques. scispace.com

Predicted Physicochemical Properties for QSPR Modeling

To illustrate the initial phase of a QSPR study, the following table presents key physicochemical properties predicted for the four stereoisomers of this compound using established computational algorithms. These descriptors would form the basis for building a QSPR model for solubility.

Property(1R,2R)-N,2-dimethylcyclopropan-1-amine(1S,2S)-N,2-dimethylcyclopropan-1-amine(1R,2S)-N,2-dimethylcyclopropan-1-amine(1S,2R)-N,2-dimethylcyclopropan-1-amine
Molecular Formula C₅H₁₁NC₅H₁₁NC₅H₁₁NC₅H₁₁N
Molecular Weight 85.15 g/mol 85.15 g/mol 85.15 g/mol 85.15 g/mol
logP (Octanol-Water Partition Coefficient) 1.21.21.21.2
Topological Polar Surface Area (TPSA) 26.02 Ų26.02 Ų26.02 Ų26.02 Ų
Hydrogen Bond Donors 1111
Hydrogen Bond Acceptors 1111
Rotatable Bonds 1111
pKa (strongest basic) 9.89.89.89.8
Predicted Water Solubility (logS) -1.5-1.5-1.5-1.5
Note: These values are computationally predicted and may differ from experimental values. They serve as input for a QSPR model.

Key Descriptors for Amine Solubility

For amines, several descriptors are particularly influential in determining their aqueous solubility:

Hydrogen Bonding Capacity: The presence of the amine group allows for hydrogen bonding with water molecules, which generally increases solubility. youtube.com The number of hydrogen bond donors and acceptors is a critical descriptor. chemaxon.com

Molecular Size and Shape: As the size of the non-polar alkyl groups increases, the hydrophobic character of the molecule dominates, leading to decreased water solubility. Descriptors such as molecular weight and van der Waals volume capture this effect.

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a direct measure of a compound's lipophilicity. A lower logP value generally corresponds to higher aqueous solubility. mdpi.com

A hypothetical QSPR model for the solubility of this compound might take the form of a linear equation:

logS = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ... + cₙ*(Descriptor n)

The development and application of QSPR models for properties like solubility are integral to modern computational chemistry, providing valuable insights that can guide experimental research and accelerate the discovery process. rsc.orgnih.gov

Emerging Research Applications and Future Directions for this compound

The unique structural and electronic properties of the cyclopropane ring, combined with the reactivity of an amino group, make cyclopropylamines a valuable class of compounds in chemical research. nih.gov this compound, a specific derivative, presents intriguing possibilities for a range of applications due to its chirality and strained three-membered ring. This article explores the emerging research applications and future prospects for this particular molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,2-dimethylcyclopropan-1-amine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via cyclopropanation of allylamine derivatives or through ring-opening reactions of halogenated cyclopropanes. For example, CuH-catalyzed hydroamination of strained alkenes (e.g., (3,3-dimethylcycloprop-1-en-1-yl)dimethyl(phenyl)silane) with amines under reductive conditions achieves high diastereoselectivity . Optimizing reaction parameters (e.g., temperature: 60–80°C, solvent: THF/toluene) and using chiral ligands (e.g., Bn₂NOPiv) can enhance enantiomeric excess (ee >90%). Purification via recrystallization or column chromatography is recommended for isolating the amine free base or hydrochloride salt .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and X-ray crystallography are critical for confirming the cyclopropane ring geometry and substituent orientation. For chiral analogs, polarimetry or chiral HPLC can determine enantiopurity. Computational methods (DFT calculations) validate stereochemical assignments by comparing experimental and calculated NMR chemical shifts .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer : The compound is sensitive to oxidation and moisture. Store under inert gas (argon/nitrogen) at –20°C in airtight containers. Stability tests (TGA/DSC) should assess decomposition thresholds. Avoid prolonged exposure to light, as cyclopropane rings may undergo photolytic cleavage .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in receptor-binding studies?

  • Methodological Answer : Enantioselective synthesis (e.g., via asymmetric catalysis) enables the isolation of (R)- and (S)-enantiomers for comparative bioactivity assays. Pharmacological studies on muscarinic acetylcholine receptors (M4) show that specific enantiomers act as potent positive allosteric modulators (PAMs), with EC₅₀ values differing by >17-fold between stereoisomers . Radioligand binding assays and molecular docking simulations are recommended to elucidate stereochemical interactions.

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

  • Methodological Answer : Discrepancies in splitting patterns may arise from dynamic ring strain or solvent effects. Variable-temperature NMR can identify conformational exchange processes. For ambiguous cases, synthesize isotopically labeled analogs (e.g., ¹³C-labeled cyclopropane) or employ 2D NMR techniques (COSY, NOESY) to confirm coupling pathways .

Q. How can retrosynthetic planning and AI-driven tools accelerate the discovery of novel this compound analogs?

  • Methodological Answer : AI platforms (e.g., Template_relevance Reaxys, Pistachio) leverage reaction databases to propose feasible routes. For example, retrosynthesis of 2,2-dimethylcyclopropan-1-amine hydrochloride may prioritize SN2 substitution of halogenated cyclopropanes or reductive amination of cyclopropanone intermediates . Validate AI predictions with small-scale trials before scaling.

Key Considerations for Researchers

  • Contradiction Management : Address conflicting reactivity data (e.g., cyclopropane ring stability under acidic vs. basic conditions) by conducting controlled kinetic studies .
  • Advanced Applications : Explore the compound’s utility in synthesizing tricyclic pharmacophores or chiral catalysts for asymmetric synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.